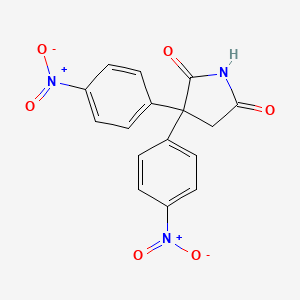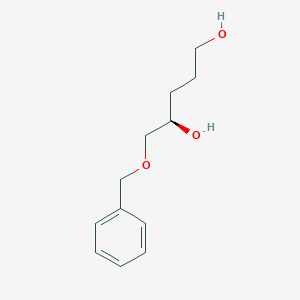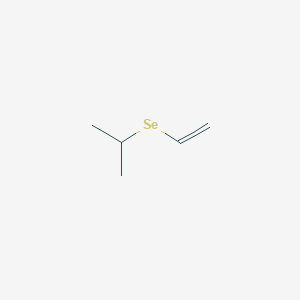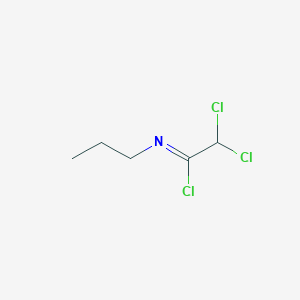
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride is an organic compound characterized by the presence of two chlorine atoms and a propyl group attached to an ethanimidoyl chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2,2-Dichloro-N-propylethanimidoyl chloride typically involves the reaction of a suitable precursor with chlorinating agents. One common method is the reaction of N-propylethanimidoyl chloride with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient chlorinating agents such as phosphorus trichloride or thionyl chloride. These agents facilitate the chlorination process and improve the yield of the desired product. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alcohols, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted ethanimidoyl chlorides, amines, alcohols, and oxidized derivatives with additional functional groups.
Scientific Research Applications
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1Z)-2,2-Dichloro-N-propylethanimidoyl chloride involves its interaction with nucleophiles, leading to substitution reactions. The molecular targets include various functional groups in organic molecules, and the pathways involve the formation of intermediate complexes that facilitate the substitution process.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-methylethanimidoyl chloride
- 2,2-Dichloro-N-ethylethanimidoyl chloride
- 2,2-Dichloro-N-butylethanimidoyl chloride
Uniqueness
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride is unique due to its specific substitution pattern and the presence of the propyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
95853-55-7 |
|---|---|
Molecular Formula |
C5H8Cl3N |
Molecular Weight |
188.48 g/mol |
IUPAC Name |
2,2-dichloro-N-propylethanimidoyl chloride |
InChI |
InChI=1S/C5H8Cl3N/c1-2-3-9-5(8)4(6)7/h4H,2-3H2,1H3 |
InChI Key |
DJWHAUFVOOPVAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C(C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



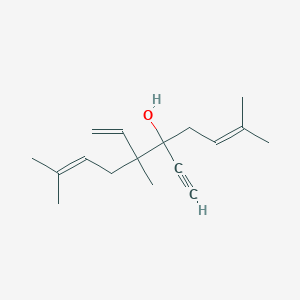
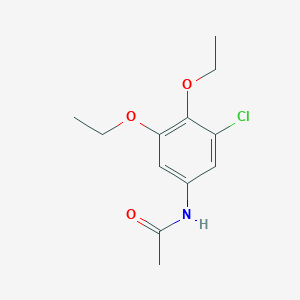
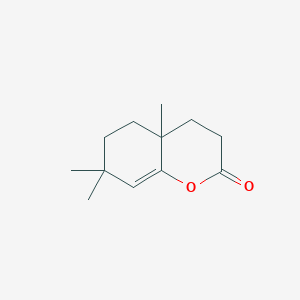
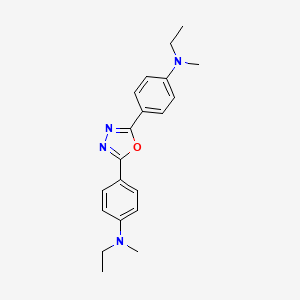
![4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate](/img/structure/B14353788.png)

![1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene](/img/structure/B14353795.png)

